N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
Structural Features of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its structural characteristics include:
| Feature | Impact on Molecular Properties |
|---|---|
| Aromaticity | Stabilizes π-electron systems |
| Electrophilic Sites | Nitrogen atoms enable metal coordination |
| Planarity | Facilitates π-π stacking interactions |
In this compound, the thiadiazole core acts as a rigid scaffold that directs substituent orientation. Studies show that 2-amino-1,3,4-thiadiazoles preferentially coordinate with transition metals like Cu(II) and Zn(II) via nitrogen and hydroxyl groups, a property retained in methylsulfonyl-substituted variants. The sulfur atom contributes to redox activity, enabling potential biological interactions.
Role of Methylsulfonyl and Naphthalenyl Substituents in Molecular Design
The methylsulfonyl (-SO$$2$$CH$$3$$) and naphthalenyl groups introduce critical functional modifications:
Methylsulfonyl Group
- Acts as a strong electron-withdrawing group (σ$$_p$$ = 0.72)
- Enhances metabolic stability by resisting oxidative degradation
- Participates in hydrogen bonding via sulfonyl oxygen atoms
Naphthalenyl-Acetamide Moiety
- Provides lipophilicity (logP ≈ 3.8 estimated)
- Enables π-π interactions with aromatic protein residues
- The acetamide linker (-NHCO-) serves as a hydrogen bond donor/acceptor
Comparative analysis of substituent effects:
| Substituent | Electronic Effect | Steric Demand | Biological Relevance |
|---|---|---|---|
| Methylsulfonyl | -I, -M | Moderate | Enhances target binding |
| Naphthalenyl | +M (aromatic) | High | Improves membrane permeability |
The synergy between these groups creates a molecule with balanced polarity and structural rigidity, optimizing it for interactions with hydrophobic enzyme pockets while maintaining solubility.
Historical Development of Thiadiazole-Acetamide Hybrid Compounds
The evolution of thiadiazole-acetamide hybrids can be divided into three phases:
Phase 1: Early Exploration (1950s–1980s)
- Initial synthesis of 2-amino-1,3,4-thiadiazoles via cyclization of thiosemicarbazides
- Limited application due to poor solubility of unsubstituted derivatives
Phase 2: Functionalization Era (1990s–2010s)
- Introduction of sulfonamide groups (e.g., acetazolamide derivatives)
- Landmark study: Coordination complexes of 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole with Cu(II) (1998)
Phase 3: Hybrid Architectures (2020s–Present)
- Strategic coupling of thiadiazoles with polyaromatic systems (e.g., naphthalene)
- Recent advances: Use of methylsulfonyl as a directing group in Pd-catalyzed cross-couplings (2024)
A timeline of key developments:
This progression highlights how this compound embodies decades of iterative design, combining historical insights with modern substituent strategies.
Properties
Molecular Formula |
C15H13N3O3S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-23(20,21)15-18-17-14(22-15)16-13(19)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,16,17,19) |
InChI Key |
NIUOOYUSMUQZEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives
The thiadiazole ring is typically formed via cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For example:
-
Reaction Conditions :
-
Intermediate Functionalization :
-
The resulting 5-mercapto-1,3,4-thiadiazol-2-amine undergoes methylation with methyl iodide (CH₃I) in basic conditions (e.g., K₂CO₃) to yield 5-(methylthio)-1,3,4-thiadiazol-2-amine.
-
Oxidation to Sulfonyl : The methylthio group (-SMe) is oxidized to methylsulfonyl (-SO₂Me) using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 4 hours.
-
Characterization Data :
Acetamide Formation via Coupling Reactions
Activation of 2-(Naphthalen-1-yl)Acetic Acid
The carboxylic acid is activated using carbodiimide-based coupling agents:
-
Reagents : 2-(Naphthalen-1-yl)acetic acid, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole).
-
Procedure :
Workup :
Alternative Route: Chloroacetylation Followed by Substitution
For substrates sensitive to coupling agents:
-
Chloroacetylation :
-
Naphthalene Introduction :
Optimization and Comparative Analysis
Reaction Efficiency Across Methods
Spectral Characterization Summary
Challenges and Mitigation Strategies
-
Sulfonyl Group Stability :
-
Coupling Agent Sensitivity :
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives:
Key Observations :
- Methylsulfonyl vs.
- Naphthalene vs. Substituted Aromatic Groups: The naphthalen-1-yl moiety provides greater aromatic surface area compared to smaller substituents like phenoxy or benzothiazole, which may improve binding to hydrophobic pockets in biological targets .
Anticancer Activity
- Target Compound : While direct activity data are unavailable, structurally similar compounds (e.g., ’s N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide) show antiproliferative effects against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines. The naphthalene group in the target compound may enhance DNA intercalation or kinase inhibition .
- Apoptosis Inducers: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide () induce apoptosis via Akt inhibition (92.36% inhibition). The methylsulfonyl group in the target compound could modulate similar pathways .
Antimicrobial and Anticonvulsant Activity
- 5l () : Exhibits neuroprotective effects with a benzo[d]oxazole-thioacetamide structure. The target compound’s naphthalene group may offer improved blood-brain barrier penetration .
- Thiadiazinan Derivatives () : Show antimicrobial activity against Gram-positive bacteria. The methylsulfonyl group may reduce bacterial resistance compared to thioether-linked analogs .
Biological Activity
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3S2 |
| Molecular Weight | 358.42 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic properties of thiadiazole derivatives:
- Compound A (similar structure) showed an IC50 value of 0.28 µg/mL against MCF-7 cells.
- Compound B exhibited an IC50 value of 3.29 µg/mL against HCT116 cells.
This suggests that structural modifications in thiadiazole derivatives can enhance their anticancer activity significantly .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit Abl protein kinase, which is crucial in the proliferation of certain cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has identified that derivatives can act as selective inhibitors for various carbonic anhydrases (CAs), which are important for regulating pH and fluid balance in tissues.
Table 2: Enzyme Inhibition Data
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups and specific substituents on the aromatic rings has been correlated with enhanced anticancer activity.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : Increase potency against cancer cell lines.
- Aromatic Substituents : Influence the binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
